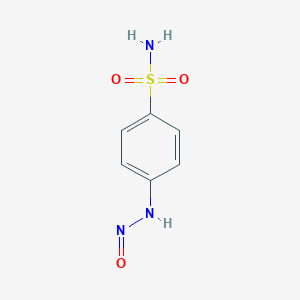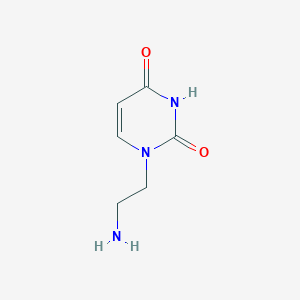
1,4-二(2-呋喃基)苯
描述
“1,4-Di(2-furyl)benzene” likely refers to a compound that contains a benzene ring with two furyl groups attached at the 1 and 4 positions . Furyl groups are aromatic rings containing a five-membered ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “1,4-Di(2-furyl)benzene” were not found, similar compounds are often synthesized through condensation reactions . For instance, furan platform chemicals can be synthesized from biomass via furfural and 5-hydroxy-methylfurfural .Molecular Structure Analysis
The molecular structure of “1,4-Di(2-furyl)benzene” would likely consist of a benzene ring with two furyl groups attached at the 1 and 4 positions . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Benzene and its derivatives, including those with furyl groups, typically undergo electrophilic substitution reactions . These reactions involve the replacement of a hydrogen atom on the benzene ring with an electrophile .Physical and Chemical Properties Analysis
The physical and chemical properties of “1,4-Di(2-furyl)benzene” would likely be similar to those of benzene and furan. Benzene is a colorless liquid that is immiscible with water but readily miscible with organic solvents .科学研究应用
光化学合成
1,4-二(2-呋喃基)苯已被用于光化学合成中。一项研究详细介绍了在 2,3-二氯-1,4-萘醌和呋喃衍生物的苯溶液中照射后形成 2-氯-3-(2-呋喃基)-1,4-萘醌。该过程涉及形成电荷转移 (CT) 复合物和自由基对的干预 (Maruyama & Otsuki, 1977)。
加热食品中的稳定性
在食品科学中,与 1,4-二(2-呋喃基)苯结构相似的二(2-糠基)二硫化物被研究以了解二硫化物在加热食品中的稳定性。发现在苯中,2-糠基硫醇在氢供体或抗氧化剂的存在下形成 (Guth 等,1995)。
立体化学反应
1,4-二(2-呋喃基)苯衍生物已用于立体化学异构反应中,例如 2-(2-呋喃基)-1,3-二噁烷与马来酸酐的加成,产生内型和外型加成物的混合物。这些加成物的结构通过溴化、内酯化和光谱学进行了研究 (Maślińska-Solich, 1975)。
π-共轭的改善
该化合物已被用于研究 π-共轭的改善。例如,合成了含有呋喃基的 1,4-二芳基萘和 1,4-二芳基蒽,以研究结构对 π-共轭的影响。这些化合物在某些状态下表现出增强的 π-共轭,有助于理解分子光物理学和电子学 (Ho 等,2014)。
光致变色性能的合成
与 1,4-二(2-呋喃基)苯密切相关的呋喃基衍生物已被合成用于研究光致变色性能。例如,合成了带有叔丁基取代基的呋喃基富尔吉德,显示出显着的光致变色特性,这在响应光的材料的开发中很有用 (Kiji 等,1995)。
对映选择性合成
在合成化学中,1,4-二(2-呋喃基)苯衍生物已被用于复杂分子的对映选择性合成中。例如,苯-1,2-二醇在钯催化剂存在下与炔丙基碳酸酯反应,生成对映体过量高的 2-亚烷基-3-烷基-1,4-苯二噁烷,展示了该化合物在不对称合成中的效用 (Labrosse 等,2000)。
晶体学研究
晶体学研究利用了 1,4-二(2-呋喃基)苯的衍生物。例如,在一项对具有 2-呋喃基环的化合物的研究中,分析了与苯环的共面性和角度倾角,为晶体学和分子设计领域做出了有价值的贡献 (Fun 等,2010)。
分子电子学
1,4-二(2-呋喃基)苯及其衍生物也已在分子电子学中找到应用。例如,结构相似的化合物苯-1,4-二硫醇被用于研究分子结的电导,这是分子级电子学发展中的一个基本步骤 (Reed 等,1997)。
作用机制
Target of Action
1,4-Di(furan-2-yl)benzene, also known as 1,4-Di(2-furyl)benzene, is a compound that has been studied for its potential antimicrobial properties . . Furan derivatives, in general, have been noted for their wide range of biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
It’s worth noting that the properties of furan derivatives, such as smaller heteroatom size, more electronegative heteroatom, and larger dipole moment, make them promising alternative building units in the synthesis of conjugated polymers .
安全和危害
生化分析
Biochemical Properties
1,4-Di(furan-2-yl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 1,4-Di(furan-2-yl)benzene and these enzymes can lead to the formation of reactive intermediates that may participate in further biochemical reactions. Additionally, this compound can bind to certain proteins, altering their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
1,4-Di(furan-2-yl)benzene has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1,4-Di(furan-2-yl)benzene can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 1,4-Di(furan-2-yl)benzene can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 1,4-Di(furan-2-yl)benzene involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 1,4-Di(furan-2-yl)benzene can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate or inhibit signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Di(furan-2-yl)benzene can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure. The degradation products can have different biological activities compared to the parent compound. Long-term exposure to 1,4-Di(furan-2-yl)benzene in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as sustained activation of stress response pathways and alterations in metabolic processes .
Dosage Effects in Animal Models
The effects of 1,4-Di(furan-2-yl)benzene vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. For example, high doses of 1,4-Di(furan-2-yl)benzene have been associated with toxic effects, such as oxidative stress, inflammation, and cell death. These effects are dose-dependent and can vary between different animal models. Threshold effects have also been observed, where a certain dose is required to elicit a measurable biological response .
Metabolic Pathways
1,4-Di(furan-2-yl)benzene is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further participate in various biochemical reactions. These intermediates can interact with other biomolecules, leading to changes in metabolic flux and metabolite levels. Additionally, 1,4-Di(furan-2-yl)benzene can affect the activity of metabolic enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 1,4-Di(furan-2-yl)benzene within cells and tissues involve several mechanisms. This compound can be transported across cell membranes by specific transporters or passively diffuse through the lipid bilayer. Once inside the cell, 1,4-Di(furan-2-yl)benzene can bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
1,4-Di(furan-2-yl)benzene can localize to specific subcellular compartments, where it can exert its biological effects. For instance, it can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and metabolism. Additionally, 1,4-Di(furan-2-yl)benzene can be targeted to mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific organelles .
属性
IUPAC Name |
2-[4-(furan-2-yl)phenyl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERAPMXGCDWZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

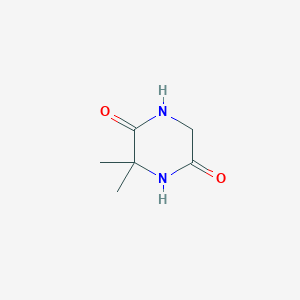

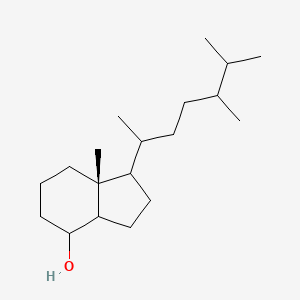
![2-[2-Methylene-3alpha,5beta-bis(tert-butyldimethylsiloxy)cyclohexylidene]ethyldiphenylphosphine oxide](/img/structure/B3327380.png)
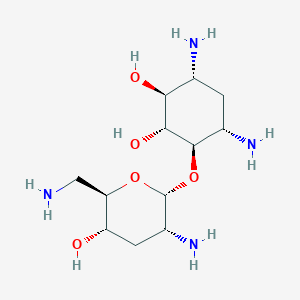
![Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)-](/img/structure/B3327402.png)
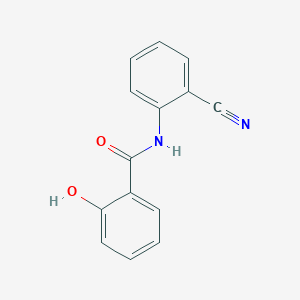


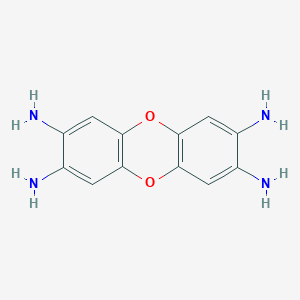
![2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3327434.png)

